molecular formula C7H8N2O3 B13657652 Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate

Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate

Cat. No.: B13657652
M. Wt: 168.15 g/mol
InChI Key: BFFRBJCPUQEBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to a pyrazine ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

3-hydroxy-6-methylpyrazine-2-carboxylic acid+methanolcatalystMethyl 3-hydroxy-6-methylpyrazine-2-carboxylate+water\text{3-hydroxy-6-methylpyrazine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-hydroxy-6-methylpyrazine-2-carboxylic acid+methanolcatalyst​Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.

    Reduction: Formation of 3-hydroxy-6-methylpyrazine-2-methanol.

    Substitution: Formation of halogenated derivatives of the pyrazine ring.

Scientific Research Applications

Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylpyrazine-2-carboxylate
  • Methyl 3-hydroxy-2-pyrazinecarboxylate
  • Methyl 6-methylpyrazine-2-carboxylate

Uniqueness

Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-6(10)5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)

InChI Key

BFFRBJCPUQEBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.